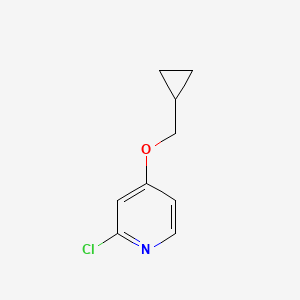
2-Chloro-4-(cyclopropylmethoxy)pyridine
Overview
Description
2-Chloro-4-(cyclopropylmethoxy)pyridine is a chemical compound with the CAS Number: 1341052-60-5 . It is related to 2-Chloropyridine, which is a colorless liquid mainly used to generate fungicides and insecticides in industry .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H10ClNO/c10-9-5-8 (3-4-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2 . The molecular weight of this compound is 183.64 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The InChI key for this compound is PUVPGNFCODJHCY-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Chemical Properties
- 2-Chloro-4-(cyclopropylmethoxy)pyridine and related derivatives have been utilized in the synthesis of various chemical compounds. For instance, the cyclometalation of pyridine derivatives, including those with chloro substituents, has been investigated for synthesizing luminescent compounds and exploring their photophysical properties. These studies contribute significantly to the field of material science and photophysics (Mancilha et al., 2011).
Biological Activities
- Some studies have investigated the antimicrobial properties of compounds derived from pyridine derivatives. This includes the examination of various pyridine-based compounds for their antibacterial and antifungal activities, thus contributing to the understanding of new potential antimicrobial agents (Tamer et al., 2018).
Pharmaceutical and Medicinal Chemistry
- In the realm of pharmaceutical and medicinal chemistry, derivatives of this compound have been investigated for their potential in drug development. For example, pyridine derivatives have been explored for their interaction with DNA, which can have implications in the development of new therapeutic agents (Tamer et al., 2018).
Material Science and Coordination Chemistry
- Coordination complexes involving pyridine derivatives have been synthesized and analyzed for their structural and electronic properties. These studies are crucial in the field of material science, particularly in the development of new materials with specific electronic or optical properties (Godbert et al., 2007).
Environmental and Analytical Applications
- In environmental and analytical chemistry, pyridine derivatives have been utilized in the development of sensors and analytical methods. The study of these compounds' interactions with various cations and their complexing properties contributes to the development of new methods for detecting and quantifying environmental pollutants or other substances of interest (Bradshaw et al., 1980).
Safety and Hazards
Mechanism of Action
- The primary target of 2-Chloro-4-(cyclopropylmethoxy)pyridine is likely a specific protein or enzyme within the body. Unfortunately, specific information about the exact target remains limited in the available literature .
Target of Action
Its potential therapeutic applications and environmental considerations warrant exploration in future studies . 🌟
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(cyclopropylmethoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions with these biomolecules can influence their activity, stability, and function. For example, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. These effects can lead to changes in cell growth, differentiation, and apoptosis. The compound’s impact on cellular processes makes it a valuable tool for studying cell biology and developing therapeutic agents .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific proteins or enzymes, leading to inhibition or activation of their activity. This binding can result in changes in gene expression and modulation of biochemical pathways. The compound’s ability to interact with biomolecules at the molecular level is crucial for its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can have both immediate and long-term effects on cells, depending on its concentration and exposure duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may be observed at high doses, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the compound’s metabolism and its overall biological activity. Understanding the metabolic pathways of this compound is essential for predicting its effects in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and activity in different tissues .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects .
properties
IUPAC Name |
2-chloro-4-(cyclopropylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-9-5-8(3-4-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVPGNFCODJHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid](/img/structure/B1454543.png)


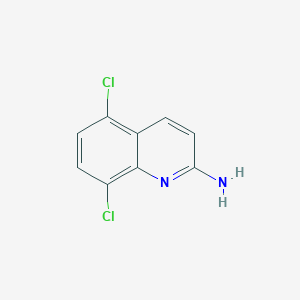
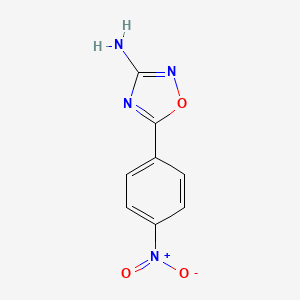
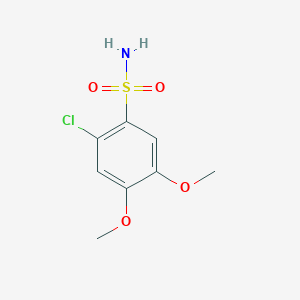

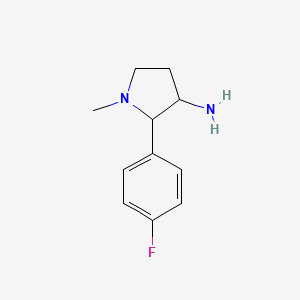
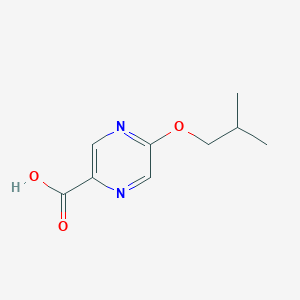


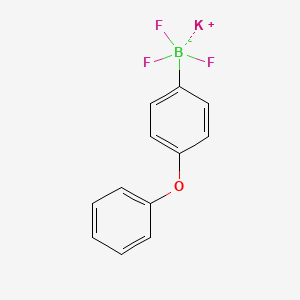
![[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B1454564.png)
![2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1454565.png)